3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline 3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline
Brand Name: Vulcanchem
CAS No.: 1040691-80-2
VCID: VC2984508
InChI: InChI=1S/C15H19NO3/c1-2-17-9-10-19-14-6-3-5-13(11-14)16-12-15-7-4-8-18-15/h3-8,11,16H,2,9-10,12H2,1H3
SMILES: CCOCCOC1=CC=CC(=C1)NCC2=CC=CO2
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline

CAS No.: 1040691-80-2

Cat. No.: VC2984508

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline - 1040691-80-2

Specification

CAS No. 1040691-80-2
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name 3-(2-ethoxyethoxy)-N-(furan-2-ylmethyl)aniline
Standard InChI InChI=1S/C15H19NO3/c1-2-17-9-10-19-14-6-3-5-13(11-14)16-12-15-7-4-8-18-15/h3-8,11,16H,2,9-10,12H2,1H3
Standard InChI Key JUDSDCJFDIBSMH-UHFFFAOYSA-N
SMILES CCOCCOC1=CC=CC(=C1)NCC2=CC=CO2
Canonical SMILES CCOCCOC1=CC=CC(=C1)NCC2=CC=CO2

Introduction

3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline is an organic compound characterized by its unique molecular structure, which includes an aniline core, a furylmethyl group attached to the nitrogen atom, and a 2-ethoxyethoxy substituent at the para position of the aniline ring. This compound is classified as an aniline derivative, which is significant in various chemical and pharmaceutical applications due to its potential biological activity and reactivity.

Synthesis of 3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline

The synthesis of this compound typically involves a multi-step process. The initial step includes the formation of the appropriate aniline derivative, followed by nucleophilic substitution reactions. The technical details of the synthesis require careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. The use of inert atmospheres may also be necessary to prevent oxidation during reactions.

Chemical Reactions and Reactivity

3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline can undergo various chemical reactions typical for aniline derivatives. These reactions often require specific solvents and temperatures to achieve optimal yields while minimizing side reactions. The presence of the furylmethyl group enhances its reactivity and interaction with biological molecules.

Biological Activity and Applications

The mechanism of action for 3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline involves its interaction with biological molecules such as enzymes or receptors. This interaction may result in various biological effects depending on the specific target and context in which the compound is used. The compound's potential applications in pharmaceuticals are significant due to its ability to modulate enzymatic activity or receptor signaling pathways.

Safety and Handling

3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline is classified as an irritant. Therefore, handling requires appropriate safety measures, including protective clothing and equipment to prevent exposure.

Suppliers and Availability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator